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molecular formula C7H9NO3 B8416012 Cyanomethyl 2-(allyloxy)acetate

Cyanomethyl 2-(allyloxy)acetate

Cat. No. B8416012
M. Wt: 155.15 g/mol
InChI Key: CVUBDBYSQAKBFE-UHFFFAOYSA-N
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Patent
US09409952B2

Procedure details

2-(Allyloxy)acetic acid (0.500 g, 4.31 mmol) was dissolved in dichloromethane (20 ml), and 2-bromoacetonitrile (2.06 g, 17.18 mmol) and triethylamine (0.87 g, 8.61 mmol) were slowly added at room temperature. After stirring at room temperature for 3 hours, the reaction solution was concentrated under reduced pressure, and the resulting residue was purified by column chromatography (petroleum ether:ethyl acetate=20:1) to afford cyanomethyl 2-(allyloxy)acetate (0.40 g, 60%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]([OH:8])=[O:7])[CH:2]=[CH2:3].Br[CH2:10][C:11]#[N:12].C(N(CC)CC)C>ClCCl>[CH2:1]([O:4][CH2:5][C:6]([O:8][CH2:10][C:11]#[N:12])=[O:7])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C=C)OCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
0.87 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (petroleum ether:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OCC(=O)OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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